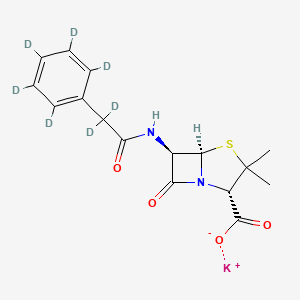

![molecular formula C39H54N6O8S3 B561751 2-[N|A-苯甲酰苯甲酰胺-N6-(6-生物素酰胺己酰)-L-赖氨酰酰胺]乙基甲硫磺酸酯 CAS No. 910036-44-1](/img/structure/B561751.png)

2-[N|A-苯甲酰苯甲酰胺-N6-(6-生物素酰胺己酰)-L-赖氨酰酰胺]乙基甲硫磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

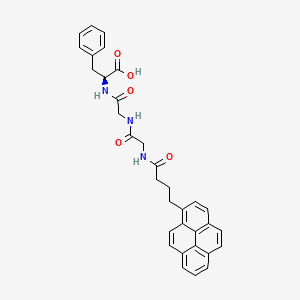

2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate, also known as 2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate, is a useful research compound. Its molecular formula is C39H54N6O8S3 and its molecular weight is 831.075. The purity is usually 95%.

BenchChem offers high-quality 2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光催化氧化应用

甲硫磺酸酯基团与硫化合物有关,硫化合物已在光催化氧化的背景下得到研究。例如,光催化处理已被积极研究用于污染大气中还原性硫化合物的氧化,目的是减少其有害影响。这些研究通常涉及使用基于 TiO2 的光催化过程和基于芳香光敏剂的替代材料来氧化气态化合物,展示了氧化过程产生的不同途径和产物 (Cantau 等人,2007)。

苯并噻唑衍生物在药物发现中的应用

苯并噻唑是一种可能与所讨论的复杂化合物相关的核心结构,它是一种用途广泛的稠合杂环支架,具有广泛的药用应用。一些苯并噻唑衍生物表现出广泛的生物活性,包括抗菌、镇痛、抗炎和抗糖尿病活性。Kamal 等人(2015 年)的综述强调了苯并噻唑的治疗潜力,总结了苯并噻唑类化疗药物开发的发明,并强调了苯并噻唑衍生物在药物发现中的结构简单性和合成可及性 (Kamal、Hussaini Syed 和 Malik Mohammed,2015)。

抗氧化能力测定

对化合物抗氧化能力的研究通常涉及甲硫磺酸酯官能团。例如,ABTS/PP 脱色测定法是一种用于测量各种物质(包括含苯并噻唑结构的物质)的抗氧化能力的方法。这篇综述阐明了 ABTS 法的反应途径,指出了反应的特异性和氧化产物的重要性,这对于理解复杂分子的抗氧化特性至关重要 (Ilyasov 等人,2020)。

生化分析

Biochemical Properties

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate plays a crucial role in biochemical reactions due to its ability to form covalent bonds with proteins and other biomolecules upon activation by light. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein-protein interactions, protein-DNA interactions, and other cellular processes. The biotin moiety in the compound allows for easy detection and purification of the cross-linked products using streptavidin-based methods .

Cellular Effects

The effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate on cells are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by cross-linking transcription factors to DNA, thereby modulating the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate exerts its effects through covalent binding interactions with biomolecules. Upon activation by light, the methanethiosulfonate group reacts with thiol groups in proteins, forming stable thioether bonds. This cross-linking can inhibit or activate enzymes, depending on the specific target and context. The biotin moiety allows for subsequent detection and analysis of the cross-linked products, providing insights into the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate can change over time. The compound is generally stable when stored at -20°C, but its activity can degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously modify proteins and other biomolecules .

Dosage Effects in Animal Models

The effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate vary with different dosages in animal models. At lower doses, the compound can effectively cross-link target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These dosage-dependent effects highlight the importance of careful optimization of experimental conditions when using this compound in animal studies .

Metabolic Pathways

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels. These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is transported and distributed through interactions with transporters and binding proteins. The biotin moiety facilitates its localization to specific cellular compartments, where it can accumulate and exert its effects. The compound’s distribution can influence its activity and effectiveness in modifying target proteins .

Subcellular Localization

The subcellular localization of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows for precise modification of target proteins within distinct cellular environments, enhancing the specificity and effectiveness of the compound in biochemical studies .

属性

IUPAC Name |

N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54N6O8S3/c1-56(52,53)55-25-24-42-38(50)30(43-37(49)29-20-18-28(19-21-29)36(48)27-12-4-2-5-13-27)14-9-11-23-41-33(46)16-6-3-10-22-40-34(47)17-8-7-15-32-35-31(26-54-32)44-39(51)45-35/h2,4-5,12-13,18-21,30-32,35H,3,6-11,14-17,22-26H2,1H3,(H,40,47)(H,41,46)(H,42,50)(H,43,49)(H2,44,45,51)/t30-,31-,32-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCNTBNWRWVMU-ABVVNCBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54N6O8S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747091 |

Source

|

| Record name | S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910036-44-1 |

Source

|

| Record name | S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

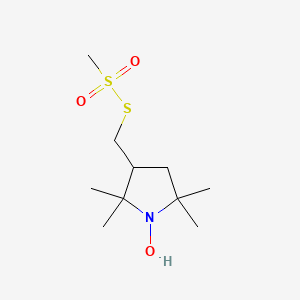

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)